Carbonic acid;octadec-9-en-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonic acid;octadec-9-en-1-ol can be synthesized through the hydrogenation of oleic acid esters. The Bouveault–Blanc reduction is a common method used to produce this compound, which avoids the reduction of the C=C group . The required oleate esters are typically obtained from natural sources such as beef fat, fish oil, and olive oil .
Industrial Production Methods
In industrial settings, the production of this compound involves the hydrogenation of oleic acid esters under controlled conditions to ensure the preservation of the double bond. This process is refined to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid;octadec-9-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is used for reduction reactions.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride.
Major Products Formed
Oxidation: Oleic acid and olealdehyde.
Reduction: Stearyl alcohol.
Substitution: Oleyl chloride.
Scientific Research Applications
Carbonic acid;octadec-9-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carbonic acid;octadec-9-en-1-ol involves its role as a nonionic surfactant. It reduces surface tension and enhances the mixing of hydrophobic and hydrophilic substances. In biological systems, it acts as a metabolite and participates in lipid metabolism pathways .
Comparison with Similar Compounds
Similar Compounds
Stearyl alcohol: A saturated fatty alcohol with similar applications in cosmetics and industrial formulations.
Oleic acid: The corresponding fatty acid with similar chemical properties but different applications.
Oleylamine: The corresponding amine with applications in organic synthesis and material science.
Uniqueness
Carbonic acid;octadec-9-en-1-ol is unique due to its unsaturated nature, which imparts different chemical reactivity and physical properties compared to its saturated counterparts. Its ability to act as a nonionic surfactant and its applications in various industries highlight its versatility .
Properties
CAS No. |
137888-76-7 |
---|---|
Molecular Formula |
C37H74O5 |
Molecular Weight |
599.0 g/mol |
IUPAC Name |
carbonic acid;octadec-9-en-1-ol |
InChI |
InChI=1S/2C18H36O.CH2O3/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;2-1(3)4/h2*9-10,19H,2-8,11-18H2,1H3;(H2,2,3,4) |
InChI Key |
BFYCMIOBMSJZNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCO.CCCCCCCCC=CCCCCCCCCO.C(=O)(O)O |
Origin of Product |
United States |
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